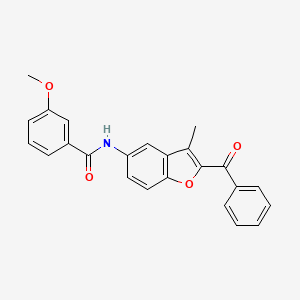

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide

Description

N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide (Molecular Formula: C₂₄H₁₉NO₄) is a synthetic small molecule characterized by a benzofuran core substituted with a benzoyl group at position 2 and a methyl group at position 2. The 3-methoxybenzamide moiety is appended via an amide linkage at position 5 of the benzofuran ring .

Properties

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c1-15-20-14-18(25-24(27)17-9-6-10-19(13-17)28-2)11-12-21(20)29-23(15)22(26)16-7-4-3-5-8-16/h3-14H,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYSPDKTDNBTTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuran core, followed by functionalization at specific positions to introduce the benzoyl and methoxy groups. Common reagents used in these reactions include benzoyl chloride, methoxybenzoyl chloride, and various catalysts to facilitate the reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halides, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzofuran core or the benzamide moiety.

Scientific Research Applications

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: This compound can be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the target. For example, it may inhibit certain enzymes or receptors, modulate signaling pathways, or induce changes in cellular processes. The exact mechanism of action would depend on the specific context and application being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The 3-methoxybenzamide group is a recurring pharmacophore in bioactive molecules. Below is a comparative analysis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide with key analogs:

Key Observations :

Core Structure Influence: The benzofuran core in the target compound distinguishes it from indole (Compound 95) or phenyltriazolyl (VU6012962) scaffolds. The 2-benzoyl group in the target compound may sterically hinder interactions with certain targets, unlike 3-MBO, which lacks bulky substituents and directly inhibits FtsZ .

3-Methoxybenzamide as a Pharmacophore :

- This group is critical across diverse applications: antibacterial (3-MBO), CNS (VU6012962), and imaging (D4 tracer). Its electron-donating methoxy group likely enhances binding to hydrophobic pockets or metal ions in target proteins .

Biological Activity: Antibacterial Potential: While 3-MBO targets FtsZ, the benzofuran analog’s activity against bacterial systems remains unexplored. Structural bulkiness may reduce efficacy compared to simpler 3-MBO derivatives . Kinase Inhibition: Compound 95’s indole-imidazole scaffold enables π-π stacking with kinase ATP pockets, a feature absent in the benzofuran analog. This suggests divergent target profiles . CNS Penetration: VU6012962’s trifluoromethoxy and cyclopropylmethoxy groups enhance lipophilicity and blood-brain barrier penetration, whereas the target compound’s benzofuran may limit CNS access .

Biological Activity

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer properties, antimicrobial effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H23NO3. The compound features a benzofuran core, which is known for its diverse biological activities. The presence of the methoxy and benzoyl groups contributes to its pharmacological profile.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit promising anticancer properties. A study evaluating various benzofuran derivatives found significant cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and glioblastoma (U87) cells.

Case Study: Cytotoxicity Evaluation

In a comparative study, the lethal concentrations (LC50) of related compounds were assessed. For instance, one derivative showed an LC50 value of 18.9 nM against neuroblastoma cells, significantly lower than that of established chemotherapeutic agents. The study indicated that the compound induces cell cycle arrest in the G2/M phase, leading to increased apoptosis among treated cells .

| Compound | Cell Line | LC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | U87 | 200 ± 60 | G2/M arrest |

| Compound B | BE | 18.9 | Apoptosis |

| Compound C | SK | >3000 | Not effective |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate that compounds with similar structures exhibit selective antibacterial activity against Gram-positive bacteria while showing limited effectiveness against Gram-negative strains.

Screening Results

In a screening test involving various derivatives, several compounds demonstrated minimal inhibitory concentrations (MIC) against Bacillus subtilis and Escherichia coli. The results suggest that structural modifications significantly influence antibacterial efficacy.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Benzofuran Derivative 1 | Bacillus subtilis | 32 |

| Benzofuran Derivative 2 | Escherichia coli | >128 |

| Benzofuran Derivative 3 | Staphylococcus aureus | 16 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Cell Cycle Regulation : The compound has been shown to disrupt the normal progression of the cell cycle, particularly inducing G2/M phase arrest.

- Apoptosis Induction : Morphological changes consistent with apoptosis have been observed in treated cancer cells, indicating that the compound may activate apoptotic pathways.

- Antimicrobial Mechanisms : The selective antibacterial action may arise from interference with bacterial cell wall synthesis or function, although further studies are needed to elucidate specific mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.